molecular formula C19H17NO3 B13971365 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol CAS No. 350035-09-5

2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol

Cat. No.: B13971365
CAS No.: 350035-09-5
M. Wt: 307.3 g/mol
InChI Key: ADLDNGOHDJHIMT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol is an organic compound with the molecular formula C19H17NO3 It is characterized by the presence of methoxy groups at the 2 and 6 positions of the phenol ring and a naphthalenyliminomethyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol typically involves the condensation of 2-naphthylamine with 3,5-dimethoxy-4-hydroxybenzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the naphthalenyliminomethyl group allows it to interact with hydrophobic pockets in proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the naphthalenyliminomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

350035-09-5

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2,6-dimethoxy-4-(naphthalen-2-yliminomethyl)phenol

InChI

InChI=1S/C19H17NO3/c1-22-17-9-13(10-18(23-2)19(17)21)12-20-16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,1-2H3

InChI Key

ADLDNGOHDJHIMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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